Sulfo DBCO-PEG4-Maleimide

Übersicht

Beschreibung

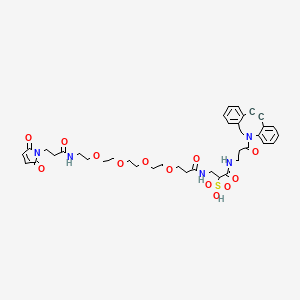

Sulfo DBCO-PEG4-Maleimide is a water-soluble click chemistry reagent that contains a maleimide group and a dibenzylcyclooctyne (DBCO) moiety. The hydrophilic polyethylene glycol (PEG) spacer arm enhances solubility in aqueous buffers. The maleimide group specifically and efficiently reacts with thiols to form stable thioether bonds, making it a valuable tool in bioconjugation and labeling applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sulfo DBCO-PEG4-Maleimide is synthesized through a series of chemical reactions that involve the conjugation of a maleimide group to a PEG spacer arm, followed by the attachment of a DBCO moiety. The synthesis typically involves the use of water-miscible organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction conditions often include the use of reducing reagents like immobilized tris(2-carboxyethyl)phosphine (TCEP) disulfide reducing gel to prepare sulfhydryl-containing proteins .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in a controlled environment to prevent contamination and degradation.

Analyse Chemischer Reaktionen

Types of Reactions

Sulfo DBCO-PEG4-Maleimide primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules. The maleimide group reacts predominantly with free sulfhydryls at pH 6.5-7.5, forming stable thioether bonds .

Common Reagents and Conditions

Reducing Reagents: Immobilized TCEP disulfide reducing gel, 2-mercaptoethylamine hydrochloride (2-MEA)

Reaction Buffers: Phosphate-buffered saline (PBS) or other sulfhydryl-free buffers at pH 6.5-7.5

Organic Solvents: DMSO, DMF

Major Products

The major products formed from these reactions are thioether-linked conjugates, which are stable and can be used for further bioconjugation or labeling applications .

Wissenschaftliche Forschungsanwendungen

Bioconjugation

Sulfo DBCO-PEG4-Maleimide is primarily utilized for bioconjugation, which involves attaching biomolecules such as proteins or antibodies to surfaces or other molecules. This process enhances the effectiveness of drug delivery systems by allowing for targeted therapies. For instance, it facilitates the conjugation of drugs to specific targeting agents, improving precision and minimizing side effects in cancer treatments .

Case Study: Targeted Drug Delivery

In a study exploring targeted drug delivery systems, researchers conjugated chemotherapeutic agents to antibodies using this compound. The results demonstrated improved therapeutic outcomes with reduced systemic toxicity compared to non-targeted approaches .

Fluorescent Labeling

Another significant application of this compound is in fluorescent labeling. It allows researchers to label proteins or nucleic acids with fluorescent tags, enabling real-time visualization and tracking of biological processes.

Case Study: Visualization of Protein Interactions

In a study focused on protein-protein interactions, researchers used this compound to label specific proteins with fluorescent dyes. This facilitated the observation of dynamic interactions within live cells, providing insights into cellular mechanisms .

Diagnostics

The compound plays a crucial role in developing diagnostic assays. By enabling specific biomolecular interactions, it aids in the detection of diseases through various assays.

Case Study: Diagnostic Assay Development

A recent study utilized this compound for creating a novel diagnostic assay for detecting biomarkers associated with certain cancers. The assay showed high specificity and sensitivity, demonstrating the potential for clinical applications .

Research in Cell Biology

In cell biology research, this compound is employed to study cell interactions and signaling pathways. Its ability to facilitate the attachment of various biomolecules allows for detailed investigations into cellular mechanisms.

Case Study: Investigating Cell Signaling Pathways

Researchers applied this compound to tag signaling molecules within cells, enabling them to trace pathways involved in cellular responses to external stimuli. The findings contributed significantly to understanding how cells communicate and respond to their environment .

Wirkmechanismus

The mechanism of action of Sulfo DBCO-PEG4-Maleimide involves the specific and efficient reaction of the maleimide group with thiols to form stable thioether bonds. The DBCO moiety enables copper-free click chemistry reactions with azide-containing molecules, facilitating the formation of triazole linkages. This bioorthogonal reaction is highly selective and occurs under mild conditions, making it suitable for various bioconjugation applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

DBCO-PEG4-Maleimide: Similar in structure but lacks the sulfonated group, which affects its solubility in aqueous buffers.

Sulfo DBCO-PEG4-Amine: Contains an amine group instead of a maleimide group, used for different types of bioconjugation reactions.

Sulfo DBCO-PEG4-NHS Ester: Contains an N-hydroxysuccinimide (NHS) ester group, used for labeling primary amines

Uniqueness

Sulfo DBCO-PEG4-Maleimide is unique due to its combination of a maleimide group and a DBCO moiety, along with a hydrophilic PEG spacer arm. This combination allows for efficient and specific bioconjugation with thiol-containing molecules and enables copper-free click chemistry reactions, making it highly versatile for various applications .

Biologische Aktivität

Sulfo DBCO-PEG4-Maleimide is a versatile bioconjugation reagent that plays a significant role in the field of chemical biology. This compound, characterized by its unique structure combining a dibenzocyclooctyne (DBCO) moiety with a maleimide group linked through a polyethylene glycol (PEG) spacer, facilitates the selective labeling of thiol-containing biomolecules. Its water-solubility and reactivity make it an essential tool for various applications, including drug delivery, protein modification, and the development of targeted therapies.

- Molecular Weight : 825.89 g/mol

- Chemical Composition : C39H47N5O13S

- CAS Number : 2055198-07-5

- Solubility : Water, DMSO, DMF

- Purity : >95% (HPLC)

- Appearance : Grey amorphous solid

| Property | Value |

|---|---|

| Molecular Weight | 825.89 g/mol |

| Chemical Composition | C39H47N5O13S |

| Solubility | Water, DMSO, DMF |

| Purity | >95% (HPLC) |

| Storage Conditions | -20°C, desiccate |

The biological activity of this compound is primarily attributed to its ability to form stable thioether bonds with free sulfhydryl groups (-SH) present in proteins and peptides. The reaction occurs predominantly at physiological pH (6.5–7.5), where the maleimide group exhibits high reactivity towards thiols, facilitating efficient conjugation.

Applications in Research and Medicine

- Protein Labeling : this compound is widely used for labeling proteins with fluorescent dyes or other functional groups, enhancing their utility in imaging and therapeutic applications .

- Drug Delivery Systems : The compound has been utilized in the development of drug delivery vehicles that can target specific cells or tissues by conjugating drugs to antibodies or other targeting molecules .

- Vaccine Development : Research indicates that this compound can be employed to create multifunctional polymeric nanovesicles for vaccine delivery, improving immune responses against pathogens .

Case Study 1: Click Chemistry in Drug Delivery

In a study examining the incorporation of DBCO-sulfo-PEG4-maleimide into liposomal formulations, researchers demonstrated that the functionalization improved the targeting efficiency of radiolabeled liposomes towards specific tissues. The study reported an increase in particle size and distribution index after each modification step, indicating successful conjugation with azide-modified antibodies .

Case Study 2: Hyaluronic Acid Conjugates

Another investigation focused on synthesizing trifunctional hyaluronic acid derivatives using DBCO-sulfo-PEG4-maleimide as a coupling reagent. This approach enhanced the solubility and reactivity of hyaluronic acid derivatives, leading to improved drug delivery systems with higher degrees of substitution (DS) ranging from 4% to 35% .

Comparative Analysis with Other Linkers

The following table summarizes key differences between this compound and other common bioconjugation linkers:

| Linker Type | Reactivity | Solubility | Applications |

|---|---|---|---|

| This compound | High (thiols) | Excellent | Protein labeling, drug delivery |

| NHS-PEG4 | Moderate (amines) | Good | Protein modification |

| SMCC | Moderate (thiols) | Moderate | Antibody-drug conjugates |

Eigenschaften

IUPAC Name |

1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxopropane-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H47N5O13S/c45-34(14-18-43-36(47)11-12-37(43)48)40-17-20-55-22-24-57-26-25-56-23-21-54-19-15-35(46)42-27-33(58(51,52)53)39(50)41-16-13-38(49)44-28-31-7-2-1-5-29(31)9-10-30-6-3-4-8-32(30)44/h1-8,11-12,33H,13-28H2,(H,40,45)(H,41,50)(H,42,46)(H,51,52,53) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLOITKOSRDQIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(CNC(=O)CCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H47N5O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

825.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.